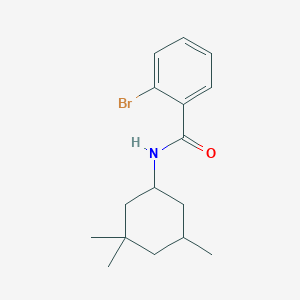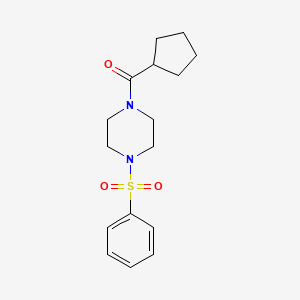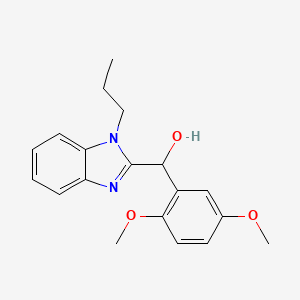![molecular formula C16H15ClN2O2 B5088312 N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide, also known as N-(4-acetamidophenyl)-2-(4-chlorophenyl)acetamide or simply ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the HDAC family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. ACY-1215 has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
ACY-1215 exerts its therapeutic effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins, including tubulin and heat shock protein 90 (HSP90). The accumulation of acetylated proteins has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the suppression of inflammation. ACY-1215 has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
ACY-1215 has several advantages for use in lab experiments, including its high purity, stability, and selectivity for HDAC6. However, ACY-1215 has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on ACY-1215, including the development of new formulations and delivery methods to improve its pharmacokinetics and pharmacodynamics. Other areas of research include the identification of new targets for ACY-1215 and the optimization of its therapeutic potential in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of ACY-1215 in preclinical and clinical settings.
Synthesis Methods
The synthesis of ACY-1215 involves the reaction of 4-chlorobenzyl chloride with N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide(4-acetamidophenyl)glycine methyl ester, followed by hydrolysis and decarboxylation to yield the final product. The synthesis of ACY-1215 has been optimized to produce high yields and purity, making it an attractive candidate for further research and development.
Scientific Research Applications
ACY-1215 has been extensively studied for its therapeutic potential in various diseases, including multiple myeloma, lymphoma, and solid tumors. Studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer treatments, such as proteasome inhibitors and immunomodulatory drugs.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-14-6-8-15(9-7-14)19-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZSNIKMBYHWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)
![N-cyclohexyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5088244.png)



![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)

![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
